Butamirate, (R)-
Description
Classification as a Non-Opioid Antitussive Agent
Butamirate (B195433) is distinguished as a non-opioid cough suppressant, setting it apart from traditional narcotic antitussives like codeine. patsnap.com It is not chemically or pharmacologically related to opioid alkaloids, and therefore does not carry the same risks of sedation, constipation, and addiction associated with those substances. Its primary mechanism is believed to be a central action on the cough center in the brainstem, specifically the medulla, to inhibit the cough reflex. patsnap.comresearchgate.net While the precise mechanism of action is not fully understood, it is known to possess non-specific anticholinergic and bronchospasmolytic properties, which aid in respiratory function. haleonhealthpartner-gne.com
The compound also exhibits peripheral effects, contributing to its antitussive action. These include a bronchospasmolytic activity that helps to reduce resistance in the airways and an anti-inflammatory effect. researchgate.net This dual central and peripheral activity makes it a subject of interest in respiratory research.
Historical Context and Evolution of Research Perspectives
Butamirate has been in use for several decades, particularly in Europe, for the treatment of dry cough. nih.govresearchgate.net Early research, some dating back to the 1970s and 1980s, demonstrated its ability to attenuate citric acid-induced cough in healthy volunteers. nih.gov For instance, studies by Bickerman in 1971 and Michel in 1982 showed a reduction in cough sensitivity with butamirate. nih.gov
However, the perspective on butamirate's efficacy has evolved with the advancement of research methodologies. While early studies, often not placebo-controlled, suggested effectiveness, more recent and rigorous placebo-controlled trials have yielded different results. nih.govpharmaceutical-journal.com A notable recent study using a capsaicin (B1668287) inhalation cough challenge found that butamirate, at various doses, did not demonstrate a greater suppression of the cough reflex than a placebo. nih.gov In contrast, the active control in the study, dextromethorphan (B48470), did show significant efficacy. nih.gov This has led to a more critical evaluation of butamirate's clinical effectiveness, with some researchers suggesting that its widespread use may be based on historical data from studies with less robust designs. nih.govpharmaceutical-journal.com
Significance in Cough Reflex Modulation Research
Butamirate remains a significant compound in the study of cough reflex modulation due to its unique combination of central and peripheral actions. researchgate.net Research into its mechanisms helps to elucidate the complex pathways involved in the cough reflex. Studies comparing butamirate to other antitussives, such as dextromethorphan and codeine, provide valuable data on the relative contributions of different pharmacological targets. nih.govlaegemiddelstyrelsen.dk
Preclinical studies in animal models have shown the cough-suppressive activity of butamirate citrate (B86180). researchgate.net Furthermore, research has explored its binding to dextromethorphan binding sites of sigma receptors and NMDA receptors in the brain, suggesting potential central antitussive properties through these pathways. researchgate.net Despite some conflicting clinical evidence, the ongoing investigation into butamirate's pharmacological profile contributes to a broader understanding of how to therapeutically modulate the cough reflex.
Detailed Research Findings
| Study Type | Subject | Key Findings | Reference |
|---|---|---|---|
| Preclinical Animal Study | Guinea Pigs | Demonstrated cough suppressive activity of butamirate citrate. | researchgate.net |
| Preclinical In-Vitro Study | Guinea Pig Brain Tissue | Butamirate binds to dextromethorphan binding sites of sigma receptors and NMDA receptors. | researchgate.net |
| Human Volunteer Study (1971) | Healthy Volunteers | Showed attenuation of citric acid-induced cough. | nih.gov |
| Human Volunteer Study (1982) | Healthy Volunteers | Demonstrated a reduction in citric acid cough sensitivity. | nih.gov |
| Placebo-Controlled Crossover Study | Healthy Volunteers | Failed to show greater cough reflex suppression than placebo in a capsaicin challenge. | nih.gov |
| Comparative Clinical Study | Patients with Irritable Cough | Showed a significant reduction in cough severity and frequency. | laegemiddelstyrelsen.dk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
133961-98-5 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m1/s1 |
InChI Key |
DDVUMDPCZWBYRA-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Origin of Product |
United States |
Preclinical Pharmacodynamics and Mechanistic Elucidation of Butamirate
Central Antitussive Mechanisms
Butamirate's primary antitussive effect is attributed to its action on the central nervous system, specifically within the brainstem. patsnap.compatsnap.commedkoo.com
Interaction with Medullary Cough Center Pathways
The principal central mechanism of butamirate (B195433) involves the suppression of the cough reflex at the level of the medulla oblongata, the part of the brainstem that houses the cough center. manasalifesciences.compatsnap.compatsnap.com By acting on this center, butamirate inhibits the neural pathways responsible for triggering the cough reflex, leading to a reduction in both the frequency and intensity of coughing. patsnap.com This central action diminishes the tussigenic reflex without causing the significant sedation or respiratory depression associated with opioid antitussives. manasalifesciences.com
Ligand Binding Studies to Dextromethorphan (B48470) Sites
Research indicates that butamirate binds with high affinity to the dextromethorphan-binding site located in the cough center of the guinea pig brain. wikipedia.orgthogpharmacyco.comwikidoc.org This specific binding activity is a key component of its central mechanism of action.
N-Methyl-D-aspartate (NMDA) Receptor Interactions
Butamirate has been reported to have some activity at N-Methyl-D-aspartate (NMDA) receptors. researchgate.net One study noted an IC₅₀ of 2.1 μM for the inhibition of NMDA receptors in rat brain slices.
Peripheral Pharmacological Effects
In addition to its central mechanisms, butamirate also exerts peripheral effects that contribute to its therapeutic action. aristopharma.comaristopharma.comcentaurpharma.com
Bronchospasmolytic Activity and Airway Smooth Muscle Relaxation
Butamirate possesses bronchospasmolytic properties, meaning it helps to relax the smooth muscles of the airways. manasalifesciences.compatsnap.commims.com This action leads to a reduction in airway resistance and can help to alleviate bronchospasm. medkoo.comresearchgate.netmedchemexpress.com This bronchodilatory effect is beneficial in improving respiratory function, especially in conditions where airway inflammation is present. researchgate.net
Interactive Data Tables
Table 1: Central Mechanisms of Butamirate
| Mechanism | Target Site/Receptor | Observed Effect |
|---|---|---|
| Medullary Cough Center Interaction | Medulla Oblongata | Inhibition of cough reflex pathways manasalifesciences.compatsnap.compatsnap.com |
| Ligand Binding | Dextromethorphan-binding site | High-affinity binding wikipedia.orgthogpharmacyco.comwikidoc.org |
| Sigma Receptor Modulation | Sigma-1 Receptor | Agonistic activity researchgate.net |
| NMDA Receptor Interaction | NMDA Receptors | Inhibitory activity researchgate.net |
Table 2: Peripheral Effects of Butamirate
| Effect | Target Tissue | Observed Action |
|---|
| Bronchospasmolytic Activity | Airway Smooth Muscle | Relaxation and reduction of airway resistance manasalifesciences.compatsnap.commedkoo.commims.comresearchgate.netmedchemexpress.com |
Anti-inflammatory Actions within the Respiratory Tract
The anti-inflammatory effect is considered a peripheral action, distinct from its central mechanism on the cough center in the medulla oblongata. patsnap.commanasalifesciences.com This multifaceted mechanism, combining central cough suppression with peripheral anti-inflammatory and bronchodilatory effects, allows for a comprehensive approach to cough relief. patsnap.compatsnap.com
Table 1: Summary of Butamirate's Anti-inflammatory and Related Actions
| Action | Mechanism | Therapeutic Relevance |
| Anti-inflammatory | Reduces inflammation in the respiratory tract. patsnap.commanasalifesciences.com | Soothes irritation, potentially reducing cough stimulus. patsnap.com |
| Bronchospasmolytic | Relaxes airway smooth muscle, leading to bronchodilation. manasalifesciences.compatsnap.com | Decreases airway resistance, facilitating easier breathing. researchgate.netmanasalifesciences.com |
| Antitussive (Peripheral) | Contributes to the overall reduction of cough alongside central mechanisms. mims.com | Addresses cough originating from peripheral airway irritation. mims.comresearchgate.net |
Local Anesthetic Properties on Afferent Sensory Nerves
Local anesthetics function by reversibly blocking the generation and propagation of nerve impulses in excitable tissues, primarily by inhibiting voltage-gated sodium channels. mhmedical.comnih.gov These drugs are amphipathic molecules, typically consisting of a lipophilic aromatic ring and a hydrophilic amine group connected by an intermediate chain. mhmedical.comumontreal.ca The un-ionized, lipid-soluble form of the local anesthetic crosses the neuronal membrane. nih.gov Once inside the axoplasm, it re-equilibrates into both charged (cationic) and uncharged forms. umontreal.ca The cationic form then binds to the open state of the voltage-gated sodium channels from the intracellular side, stabilizing the channel in an inactivated state and preventing further depolarization and action potential transmission. nih.gov
While direct studies detailing butamirate's interaction with specific sodium channel subunits on afferent sensory nerves are not extensively documented in the provided results, its structural components are shared with classic local anesthetics. This suggests a potential, yet unconfirmed, mechanism for local anesthetic action that could contribute to its antitussive effect by dampening the activity of sensory nerves in the respiratory tract that initiate the cough reflex.
Anticholinergic Properties, Specifically Muscarinic M1 Receptor Antagonism
Butamirate citrate (B86180) is recognized for possessing non-specific anticholinergic and bronchospasmolytic effects that facilitate respiratory function. cals.amdrogsan.com.tr Anticholinergic drugs, more specifically termed muscarinic antagonists, function by competitively blocking the binding of the neurotransmitter acetylcholine (B1216132) (ACh) to muscarinic receptors. nih.govwikipedia.org There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors involved in the parasympathetic nervous system. nih.govuc.pt
Blockade of these receptors, particularly in the airways, can lead to the relaxation of bronchial smooth muscle. patsnap.com While butamirate is described as having general anticholinergic properties, specific preclinical data quantifying its binding affinity or functional antagonism exclusively at the Muscarinic M1 receptor subtype is not detailed in the available search results. Studies on other selective muscarinic antagonists have shown that blockade of different M receptor subtypes can have varying effects; for instance, in mice, blockade of M3 and M4 receptors, but not M1 or M2, was shown to disrupt prepulse inhibition. nih.gov The anticholinergic action of butamirate is considered non-specific, contributing to its bronchodilatory effect rather than being its primary mode of antitussive action. cals.am
Exploration of Other Potential Receptor and Ion Channel Interactions in Preclinical Models
Transient Receptor Potential (TRP) Channels
Transient Receptor Potential (TRP) channels are a large family of ion channels that act as polymodal sensors for a wide array of stimuli, including temperature, chemicals, and mechanical stress. researchgate.net They are crucial in sensory functions like pain, taste, and thermosensation. researchgate.net Structurally, they are typically composed of six transmembrane domains, forming a channel from four subunits.
Recent preclinical research has started to investigate the interaction of various pharmaceutical compounds with TRP channels. For example, the local anesthetic butamben has been shown to inhibit TRPA1 and TRPV4 channels, contributing to its analgesic effects. nih.gov Another compound, praziquantel, has demonstrated functional interactions with several human TRP channels, including TRPM8. plos.org While the dysregulation of TRP channels is noted in various pathological states, direct preclinical studies examining the specific interaction between butamirate and the various TRP channel subtypes are not available in the provided search results.
ATP-Sensitive P2X Receptors
P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). ohsu.edunih.gov Seven subtypes (P2X1-P2X7) have been identified in mammals, forming cation-permeable channels that allow the influx of Na+, K+, and Ca2+. nih.govmdpi.com These receptors are widely distributed and are involved in numerous physiological processes, including synaptic transmission, inflammation, and nociception. ohsu.edunih.gov
Different P2X subtypes exhibit varying sensitivity to ATP and other agonists. ohsu.edu For instance, P2X3 and heteromeric P2X2/3 receptors, found on sensory nerve terminals, are implicated in the initiation of pain signals and are considered therapeutic targets. nih.gov Activation of P2X receptors in the spinal cord has been shown to enhance the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov Although ATP and P2X receptors play a role in sensory signaling, specific preclinical data investigating the modulatory effects of butamirate on any of the P2X receptor subtypes are not present in the search results.
GABA-B Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov It acts on two main receptor types: ionotropic GABAA receptors and metabotropic GABAB receptors. nih.govgrantome.com GABAB receptors are G protein-coupled receptors (GPCRs) that produce slow and prolonged inhibitory signals. nih.gov They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits. frontiersin.org
Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and voltage-gated Ca2+ channels, as well as the activation of inwardly rectifying K+ channels, which collectively reduce neuronal excitability. nih.govfrontiersin.org GABAB receptors are known to engage in crosstalk with other receptor systems, including GABAA and glutamate receptors. grantome.comfrontiersin.orgfrontiersin.org While GABAB receptors are important targets for drugs affecting the central nervous system, there is no information in the provided search results from preclinical models that explores or establishes an interaction between butamirate and GABAB receptors.
Voltage-Gated Sodium Channels
Voltage-gated sodium channels (NaVs) are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons. medscape.comfrontiersin.orgfrontiersin.org In the context of the cough reflex, sensory nerve fibers in the airways rely on NaVs to transmit signals from irritant stimuli to the central nervous system. researchgate.net Consequently, the blockade of these channels presents a viable strategy for suppressing cough.
The primary mechanism of action for local anesthetic agents is the reversible blockade of voltage-gated sodium channels. medscape.comnih.gov These drugs typically bind to a site within the inner pore of the channel, preventing the influx of sodium ions that is necessary for membrane depolarization. medscape.comnysora.com This action is often state-dependent, meaning the local anesthetic has a higher affinity for channels in the open or inactivated states compared to the resting state. nih.govyoutube.com This results in a "use-dependent" block, where nerve fibers that are firing more frequently—such as those transmitting persistent pain or irritation signals—are more susceptible to inhibition. youtube.com
Butamirate has been reported to possess local anesthetic properties, which strongly implies an interaction with voltage-gated sodium channels as a component of its peripheral antitussive effect. researchgate.net This mechanism would involve the inhibition of afferent nerve signal conduction from the airways, thereby reducing the signals that trigger the cough reflex. However, specific preclinical studies detailing the binding affinity or functional inhibition (e.g., IC50 values) of Butamirate on specific subtypes of voltage-gated sodium channels are not extensively documented in publicly available literature.
Table 1: Characteristics of Local Anesthetic Action on Voltage-Gated Sodium Channels
| Feature | Description | Reference |
| Primary Target | α subunit of the voltage-gated sodium channel. | nysora.com |
| Mechanism | Reversible binding to the channel, preventing Na+ influx and halting action potential propagation. | medscape.com |
| Binding Site | Located in the inner pore of the channel. | frontiersin.org |
| State-Dependence | Higher affinity for open and inactivated channel conformations than for the resting state. | nih.govyoutube.com |
| Use-Dependence | Increased blockade with more frequent nerve firing. | nih.govyoutube.com |
| Effect | Inhibition of nerve excitation and conduction. | medscape.com |
Neurokinin Receptor 1
The Neurokinin 1 (NK1) receptor, a G protein-coupled receptor, is the principal receptor for the neuropeptide Substance P. nih.govrxlist.com The Substance P/NK1 receptor system is widely distributed in both the central and peripheral nervous systems and is implicated in the regulation of pain, inflammation, and emesis. rxlist.comesisresearch.org NK1 receptor antagonists are clinically used for the management of chemotherapy-induced nausea and vomiting. rxlist.com
This receptor system is also a key player in modulating the cough reflex. Tachykinins, including Substance P, and their receptors are located on sensory C-fibers in the airways and within the nucleus tractus solitarius of the brainstem, a critical region for cough control. google.com The activation of NK1 receptors by Substance P can lead to a potentiation or sensitization of the cough reflex. google.com Therefore, antagonism of the NK1 receptor is recognized as a valid therapeutic approach for cough suppression.
While NK1 receptor antagonism is an established mechanism for antitussive activity, there is currently no direct preclinical evidence from binding assays or functional studies to indicate that Butamirate exerts its effects through interaction with the Neurokinin 1 receptor.
Table 2: Role of the Neurokinin 1 Receptor in the Cough Reflex
| Feature | Description | Reference |
| Receptor Type | G protein-coupled receptor (GPCR). | nih.gov |
| Primary Ligand | Substance P. | nih.govrxlist.com |
| Location | Bronchopulmonary C-fibers, Nucleus Tractus Solitarius (brainstem). | google.com |
| Function in Cough | Mediates sensitization and potentiation of the cough reflex. | google.com |
| Therapeutic Strategy | Antagonism of the receptor to suppress cough hypersensitivity. | google.com |
α7 Subtype of Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a member of the ligand-gated ion channel family and is notable for its high permeability to calcium. plos.org These receptors are expressed in the central nervous system and are involved in various physiological processes, including fast synaptic transmission, learning, memory, and neuro-inflammation. nih.govnih.gov
Preclinical Pharmacokinetics and Metabolism of Butamirate
Absorption Characteristics in Preclinical Models
Following oral administration, butamirate (B195433) is observed to be rapidly and completely absorbed. pharmasia.com.bdpillbuys.commims.com In preclinical models, measurable plasma concentrations are detected within 5 to 10 minutes of administration. cals.amrxreasoner.com Peak plasma concentrations of the parent compound are typically reached within one hour. rxreasoner.comproduktresume.dk For instance, after a 90 mg dose, the mean peak plasma concentration of butamirate is 16.1 ng/mL. rxreasoner.com The absorption of butamirate appears to be linear, with exposure to its main metabolites being proportional to the dose administered. produktresume.dkdrogsan.com.tr
Distribution Profile in Animal Tissues
Butamirate exhibits a large volume of distribution, estimated to be between 81 and 112 L/kg, indicating extensive distribution into tissues. rxreasoner.comproduktresume.dkdrogsan.com.tr It is known to be highly bound to plasma proteins. rxreasoner.comproduktresume.dkdrogsan.com.tr While specific tissue distribution studies are not extensively detailed in the provided results, the large volume of distribution suggests that the compound does not remain confined to the vascular compartment. rxreasoner.comproduktresume.dkdrogsan.com.tr The ability of butamirate to cross the blood-brain barrier is implied by its central mechanism of action on the cough center in the medulla oblongata. There is no definitive information on whether butamirate crosses the placental barrier or is excreted into milk. produktresume.dkdrogsan.com.tr
Metabolic Pathways and metabolite Identification
Butamirate undergoes rapid and extensive metabolism in the body. pillbuys.comcals.am The primary metabolic process is hydrolysis, which begins in the plasma.
Further Metabolism of Primary Metabolites (e.g., Hydroxylation of 2-Phenylbutyric Acid)
The primary metabolite, 2-phenylbutyric acid, undergoes further biotransformation. cals.amproduktresume.dk A key secondary metabolic pathway is the hydroxylation of 2-phenylbutyric acid at the para-position of the phenyl ring. produktresume.dkdrogsan.com.tr Following this, the acidic metabolites, including the hydroxylated form of 2-phenylbutyric acid, are largely conjugated with glucuronic acid, primarily in the liver. produktresume.dk
Role of Plasma Protein Binding in Metabolite Disposition
Similar to the parent compound, the metabolites of butamirate are extensively bound to plasma proteins. pillbuys.com Reports indicate that butamirate and its metabolites have a plasma protein binding of approximately 95%. pillbuys.commims.com This high degree of protein binding contributes to a long plasma half-life for the metabolites. pillbuys.com Specifically, 2-phenylbutyric acid demonstrates high binding to plasma proteins, with mean values ranging from 89.3% to 91.6%. rxreasoner.comproduktresume.dkdrogsan.com.tr Diethylaminoethoxyethanol shows a lesser, but still significant, degree of protein binding, with mean values between 28.8% and 45.7%. rxreasoner.comproduktresume.dkdrogsan.com.tr
Elimination Pathways in Preclinical Systems
The elimination of butamirate and its metabolites primarily occurs through the kidneys. cals.amproduktresume.dk All three major metabolites—2-phenylbutyric acid, diethylaminoethoxyethanol, and the hydroxylated form of 2-phenylbutyric acid—are excreted mainly in the urine. cals.amproduktresume.dk The acid metabolites are extensively conjugated with glucuronic acid before renal excretion. produktresume.dk The levels of conjugated 2-phenylbutyric acid found in the urine are significantly higher than those in the plasma. produktresume.dk Butamirate itself can be detected in the urine for up to 48 hours after administration. rxreasoner.comproduktresume.dk The elimination half-life of butamirate is relatively short, estimated to be between 1.48 and 1.93 hours. rxreasoner.comproduktresume.dk In contrast, its metabolites have longer half-lives; the half-life of 2-phenylbutyric acid is approximately 23.26 to 24.42 hours, and that of diethylaminoethoxyethanol is 2.72 to 2.90 hours. rxreasoner.comproduktresume.dkdrogsan.com.tr
Pharmacokinetic Parameters of Butamirate and its Metabolites
| Parameter | Butamirate | 2-Phenylbutyric Acid | Diethylaminoethoxyethanol |
|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1 hour rxreasoner.comproduktresume.dk | ~1.5 hours rxreasoner.comproduktresume.dk | ~0.67 hours rxreasoner.comproduktresume.dk |
| Plasma Protein Binding | ~95% | 89.3% - 91.6% rxreasoner.comproduktresume.dkdrogsan.com.tr | 28.8% - 45.7% rxreasoner.comproduktresume.dkdrogsan.com.tr |
| Elimination Half-Life (t½) | 1.48 - 1.93 hours rxreasoner.comproduktresume.dk | 23.26 - 24.42 hours rxreasoner.comproduktresume.dk | 2.72 - 2.90 hours rxreasoner.comproduktresume.dk |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| Butamirate |
| 2-Phenylbutyric Acid |
| Diethylaminoethoxyethanol |
Pharmacokinetic-Pharmacodynamic Relationships in Non-Human Models
Animal models, particularly the citric acid-induced cough model in conscious guinea pigs, are standard for evaluating the efficacy of antitussive agents like butamirate. researchgate.netnih.govresearchgate.net Studies have also utilized cough evoked by mechanical or electrical stimulation. researchgate.netnih.gov In these models, butamirate has demonstrated significant cough-suppressing activity. researchgate.net The central hypothesis for butamirate's mechanism, which involves action on the cough center in the medulla oblongata, is largely based on evidence from these animal model studies. nih.gov
Upon administration, butamirate is hydrolyzed to its two main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. cals.amcentaurpharma.com Preclinical evidence indicates that these metabolites are not inert; they also possess antitussive properties and are believed to contribute to the therapeutic effect. cals.amproduktresume.dk Both the parent compound and its active metabolites are extensively bound to plasma proteins, which contributes to a long plasma half-life. centaurpharma.com
Pharmacokinetic-pharmacodynamic (PK/PD) evaluations in animal models aim to correlate the plasma concentrations of butamirate and its metabolites with the degree of cough suppression. Beyond its primary central action, butamirate also exhibits peripheral effects, including non-specific anticholinergic and bronchospasmolytic activities that aid in respiratory function. cals.am Some research on guinea pig brains suggests that butamirate may exert some of its central effects through high-affinity binding to sigma and NMDA receptors. researchgate.net
Comparative studies in animal models provide valuable data on the relative potency of butamirate. In one key study using the citric acid-induced cough model in guinea pigs, the antitussive activity of butamirate citrate (B86180) was compared with codeine phosphate (B84403) and several newly synthesized analogues of alcoxyphenyl carbamic acid (ATK compounds). researchgate.netresearchgate.netelis.sk The results showed that some analogues had significantly higher total antitussive activity than butamirate, which in turn was compared against the standard, codeine. researchgate.netresearchgate.net
Table 1: Comparative Antitussive Activity in Guinea Pig Model (Citric Acid-Induced Cough) This table summarizes qualitative findings from a study comparing the antitussive effects of butamirate, its analogues, and codeine. Specific quantitative inhibition percentages were not provided in the source.
| Compound | Relative Antitussive Activity vs. Butamirate Citrate | Relative Antitussive Activity vs. Codeine Phosphate | Source |
|---|---|---|---|
| ATK 231 | Significantly Higher | Significantly Higher | researchgate.netresearchgate.net |
| ATK 241 | Significantly Higher | Significantly Higher | researchgate.netresearchgate.net |
| ATK 251 | Significantly Higher | Not specified | researchgate.netresearchgate.net |
| Butamirate Citrate | - | Not specified | researchgate.netresearchgate.net |
It is important to note, however, that some researchers caution that animal studies, while essential for preclinical evaluation, can be poor predictors of clinical effectiveness for antitussive agents in humans. nih.gov
Advanced Chemical Research and Stereochemical Aspects of R Butamirate
Synthetic Methodologies for Butamirate (B195433) and Analogues
Butamirate, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate, is a centrally acting cough suppressant. pharmaffiliates.com Its synthesis and the development of its analogues have been a subject of interest in medicinal chemistry. A recent strategy for creating analogues involves a visible light-triggered cascade atom transfer radical addition (CATRA). chemrxiv.org This one-step, multi-component process allows for the facile replacement of the para-substituted phenyl rings in bioactive compounds like butamirate with a bioisosteric 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motif, aiming to enhance pharmacological profiles. chemrxiv.org
Butamirate is a 2-(2-diethylaminoethoxy)ethyl ester, which places it in the same chemical class as oxeladin (B1677854) and pentoxyverine. wikipedia.orgresearchgate.net The structural differences between these compounds are subtle yet significant. Oxeladin contains an additional ethyl group in its carboxylic acid moiety compared to butamirate. wikipedia.org In pentoxyverine, both ethyl groups present in oxeladin's structure are replaced by a single cyclopentyl group at the same position. wikipedia.org These structural relationships are detailed in the table below.
Another related compound is butetamate, or 2-diethylaminoethyl 2-phenylbutyrate citrate (B86180), which shares a structural similarity with butamirate. vulcanchem.com Furthermore, several derivatives and impurities of butamirate have been identified, including Butamirate-N-Oxide, 2-(2-(Diethylamino)ethoxy)ethyl 2-chloro-2-phenylbutanoate, and 2-(2-(Diethylamino)ethoxy)ethyl 2-phenyl but-2-enoate. pharmaffiliates.com
Table 1: Structural Comparison of Butamirate and Related Compounds
| Compound | Core Structure | Key Substituent Difference from Butamirate |
|---|---|---|
| Butamirate | 2-phenylbutyric acid ester | - |
| Oxeladin | 2,2-diethyl-3-phenylpropanoic acid ester | Contains an additional ethyl group on the α-carbon of the carboxylic acid. |
| Pentoxyverine | 1-phenylcyclopentanecarboxylic acid ester | The α-carbon and ethyl group of the butyric acid moiety are replaced by a cyclopentyl ring. |
| Butetamate | 2-phenylbutyric acid ester | Different esterifying alcohol (2-diethylaminoethanol). |
(R)-Butamirate Specific Research: Chiral Synthesis and Separation
The antitussive activity of butamirate is primarily attributed to its (R)-enantiomer. The chiral center at the C2 position of the phenylbutanoate moiety is crucial for its stereospecific binding. Racemization has been shown to reduce the efficacy of the compound significantly, highlighting the importance of stereochemical purity.
The synthesis of the (R)-enantiomer of butamirate involves enantioselective methods. One approach is the enantioselective esterification of α-phenylbutyric acid. Catalytic asymmetric methods, such as those employing lipase (B570770) enzymes like Candida antarctica lipase B, have demonstrated high enantiomeric excess. vulcanchem.com General strategies for asymmetric synthesis often involve the use of a chiral substrate or a chiral auxiliary to control the stereochemical outcome of the reaction. youtube.com These methods aim to convert a prochiral unit into a chiral unit, resulting in an unequal amount of stereoisomers. youtube.com
The separation of butamirate enantiomers is essential for isolating the more active (R)-form. Various chiral separation techniques can be employed for this purpose. rsc.org These methods include:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method. google.comgoogle.com
Capillary Electrophoresis: This technique can be used with a chiral solvating agent, such as permethyl-gamma-cyclodextrin, to achieve enantiomeric separation. mdpi.com
Diastereomeric Salt Formation: Resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, is a classical method. google.com
Derivatization: Conversion of the enantiomers into diastereomeric adducts with a chiral derivatizing agent allows for their separation by standard chromatographic techniques. google.com
Recent advancements in HPLC methods have focused on developing robust and validated procedures for the analysis of butamirate and its related substances. mdpi.comdntb.gov.ua
Ensuring the stereochemical purity of (R)-butamirate is critical. The analytical methods used for chiral separation also serve as the basis for purity analysis. Capillary electrophoresis and chiral HPLC are powerful tools for quantifying the enantiomeric excess (ee) of a sample. mdpi.comresearchgate.net Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are also vital for distinguishing between enantiomers, although specific spectral data for the (R)-form can be scarce. vulcanchem.com
Chiral Separation Techniques for Butamirate Enantiomers
Structure-Activity Relationship (SAR) Studies of Butamirate and its Enantiomers
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For butamirate and its analogues, SAR studies have provided insights into the molecular features necessary for their antitussive effects.
Butamirate, oxeladin, and the related compound carbetapentane (B1213730) (which has a cyclopentyl group) have been evaluated for their activity at the sigma-1 (S1R) receptor, which is implicated in antitussive effects. nih.gov These studies have shown that even minor modifications to the alkyl group can significantly impact activity. While butamirate has an ethyl group, carbetapentane has a cyclopentyl group, and oxeladin has a diethyl group at the same position. These changes had minimal effect on the affinity for the S1R but did alter the affinity for the S2R, suggesting this region of the molecule has a modest role in S1R over S2R selectivity. nih.gov
Specifically, changing the cyclopentyl group of carbetapentane to the diethyl group of oxeladin or the ethyl group of butamirate increased selectivity for the S1R over the S2R. nih.gov However, these modifications also led to a reduction in BDNF (Brain-Derived Neurotrophic Factor) secretion activity, which is a functional output of S1R activation. nih.gov The ethyl group of butamirate completely abolished this activity, suggesting that bulkier alkyl groups at this position may be necessary for activating this particular signaling pathway. nih.gov
The synthesis of bicyclo[1.1.1]pentane (BCP) analogues of butamirate is a modern approach in SAR studies, aiming to improve physicochemical and pharmacokinetic properties by replacing the phenyl ring with a BCP motif. chemrxiv.org
Table 2: SAR Insights for Butamirate and Analogues at Sigma-1 Receptor
| Compound | Key Structural Feature | S1R/S2R Selectivity | Functional Activity (BDNF Secretion) |
|---|---|---|---|
| Carbetapentane | Cyclopentyl group | Baseline | 72% of max response |
| Oxeladin | Diethyl group | Increased 2-fold vs. Carbetapentane | 55% of max response |
| Butamirate | Ethyl group | Increased 3-fold vs. Carbetapentane | Abolished |
Correlating Structural Modifications with Pharmacological Activities
Research into the structure-activity relationships of butamirate has led to the synthesis and evaluation of various analogues to identify compounds with improved antitussive potency. A notable study investigated four newly synthesized analogues of alcoxyphenyl carbamic acid, structurally related to butamirate citrate, designated as ATK-231, ATK-241, ATK-251, and ATK-261. researchgate.netresearchgate.netnih.gov
These compounds, featuring modifications to the molecular structure, were assessed for their antitussive effects in preclinical models. researchgate.netnih.gov The findings revealed that all tested analogues exhibited significant cough-suppressing activity. researchgate.netnih.gov Notably, compounds ATK-231 and ATK-241 demonstrated significantly higher total antitussive activities when compared to both butamirate citrate and codeine phosphate (B84403), a standard opioid antitussive. researchgate.netresearchgate.netnih.gov The analogue ATK-251 also showed greater antitussive activity than butamirate citrate. researchgate.netresearchgate.netnih.gov These results underscore the potential for enhancing the pharmacological activity of butamirate through targeted structural modifications.
| Compound | Chemical Class | Antitussive Activity Comparison |
| ATK-231 | Alcoxyphenyl carbamic acid analogue | Significantly higher than Butamirate Citrate and Codeine Phosphate |
| ATK-241 | Alcoxyphenyl carbamic acid analogue | Significantly higher than Butamirate Citrate and Codeine Phosphate |
| ATK-251 | Alcoxyphenyl carbamic acid analogue | Higher than Butamirate Citrate |
| ATK-261 | Alcoxyphenyl carbamic acid analogue | Significant antitussive activity |
This table summarizes the comparative antitussive activities of newly synthesized butamirate analogues.
Stereoselectivity in Receptor Binding and Functional Responses
The stereochemistry of butamirate is a critical determinant of its pharmacological activity. The molecule possesses a chiral center, and its antitussive effects are primarily attributed to the (R)-enantiomer. It has been reported that racemization of butamirate, resulting in a mixture of (R) and (S) enantiomers, leads to a reduction in antitussive efficacy by over 90%, highlighting the stereospecific nature of its interaction with its biological targets.
Butamirate is believed to exert its central antitussive action by acting on the cough center in the medulla oblongata. mims.com Studies have indicated that butamirate binds with high affinity to the dextromethorphan-binding site in the brain. researchgate.netwikipedia.org Furthermore, research suggests potential interactions with sigma receptors and NMDA receptors. researchgate.net The precise stereoselective binding profiles of the (R)- and (S)-enantiomers to these receptors are areas of ongoing investigation to fully elucidate the molecular basis for the superior activity of (R)-butamirate.
Prodrug Research and Development Strategies for Butamirate
Butamirate is rapidly hydrolyzed in the body to its two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol, both of which are also reported to possess antitussive activity. mims.commedex.com.bdlabaidpharma.com.bdsomatecpharmabd.com This metabolic pathway opens up avenues for prodrug research, where the parent drug is chemically modified to improve its pharmacokinetic or pharmacodynamic properties, and then converted to the active form in the body.
While specific prodrugs of butamirate are not extensively documented in publicly available literature, research into prodrugs of its active metabolite, 2-phenylbutyric acid (a close structural analogue of 4-phenylbutyric acid or PBA), provides valuable insights into potential strategies. PBA has been investigated for various therapeutic applications, including as a histone deacetylase inhibitor in cancer therapy. nih.gov To overcome challenges such as low membrane permeability and poor cellular uptake of PBA, prodrug approaches have been explored. acs.orgnih.gov
One such strategy involves conjugating PBA with other molecules to enhance its delivery and targeting. For instance, a mitochondria-targeted prodrug of PBA was developed, which demonstrated significantly improved anticancer activities compared to the parent drug. acs.orgnih.gov Another approach involved creating lysine-based prodrugs of PBA to potentially target inflammatory tissues. jfda-online.com These examples highlight the potential of prodrug strategies to modify the physicochemical properties of butamirate's active metabolites, which could lead to enhanced efficacy, altered duration of action, or improved targeting to specific tissues. The development of prodrugs for 2-phenylbutyric acid or diethylaminoethoxyethanol could therefore represent a promising strategy for optimizing the therapeutic profile of butamirate.
Analytical Methodologies for Butamirate and Its Metabolites
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Butamirate (B195433) due to its high resolution, sensitivity, and specificity. omicsonline.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the determination of Butamirate and its related substances.
Numerous RP-HPLC methods have been established for the quantitative determination of Butamirate citrate (B86180) in pharmaceutical dosage forms like syrups and tablets. aensiweb.comresearchgate.net These methods are valued for their simplicity, speed, and accuracy.
One such method utilizes a cyanopropyl column with a mobile phase of methanol (B129727) and a 50 mM sodium dihydrogen phosphate (B84403) monohydrate aqueous solution (50:50, v/v) at a pH of 3.0. mdpi.com Detection is typically carried out using a Diode Array Detector (DAD) at 210 nm. mdpi.com Linearity for Butamirate citrate has been demonstrated in concentration ranges such as 25.0 to 75.0 µg/mL. mdpi.com Another method employs a 1:1 v/v mixture of acetonitrile (B52724) and 0.008M 1-hexane sulfonic acid sodium salt as the mobile phase with UV detection at 258.0 nm, achieving linearity over a broad range of 28 µg/mL to 2020 µg/mL. aensiweb.com
The following table summarizes various RP-HPLC methods developed for the quantitative analysis of Butamirate.
| Column | Mobile Phase | Detection Wavelength | Linearity Range (µg/mL) | Reference |
| Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm) | Acetonitrile : Sodium lauryl sulphate/H₂SO₄ solution (70:30 v/v) | 205 nm | Not specified | researchgate.netlongdom.org |
| Shim-pack cyanopropyl (250 mm × 4.6 mm, 5 µm) | Acetonitrile : 25 mM KH₂PO₄, pH 3.4 (40:60, v/v) | 210 nm | 5–35 | researchgate.netrsc.org |
| Agilent SB-C18 (50 mm x 4.6 mm, 1.8 µm) | 0.2% Triethylamine (B128534) buffer (pH 4.8) : Acetonitrile (50:50 v/v) | 222 nm | 5–150 | researchgate.netpillbuys.com |
| Promosil C18 (250 mm x 4.6 mm, 5 µm) | 0.05 M Ammonium dihydrogen phosphate (pH 5.4) : Acetonitrile (50:50 v/v) | 222 nm | 1–150 | researchgate.netpillbuys.com |
| Agilent Zorbax ODS (C18) | Methanol : Acetonitrile : Water (100:75:25, v/v/v), pH 9.8 | 225 nm | Not specified | researchgate.netjocpr.com |
| Cyanopropyl column | Methanol : 50 mM NaH₂PO₄·H₂O, pH 3.0 (50:50, v/v) | 210 nm | 25.0–75.0 | mdpi.comdntb.gov.ua |
Butamirate, being an ester, is susceptible to hydrolysis, which breaks it down into its main metabolites: 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol. mims.com Therefore, the development of stability-indicating analytical methods that can separate the intact drug from its degradation products is essential for assessing the stability of pharmaceutical formulations. nih.gov
Several stability-indicating HPLC methods have been successfully developed and validated. longdom.orglongdom.org One method allows for the simultaneous determination of Butamirate citrate and its primary hydrolysis product, α-ethylbenzeneacetic acid (an alternative name for 2-phenylbutyric acid). researchgate.netrsc.orgrsc.org This method uses a Shim-pack cyanopropyl column and a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.4), with UV detection at 210 nm. researchgate.netrsc.org It effectively separates Butamirate (retention time ~3.7 min) from its hydrolysis product (retention time ~4.3 min). This capability allows for the investigation of hydrolysis kinetics under various conditions, such as in acidic and alkaline solutions. researchgate.net
Another stability-indicating method was developed for the simultaneous determination of Butamirate citrate and benzoic acid (a common preservative) in syrups. researchgate.netlongdom.org This method uses a Zorbax SB-C8 column and can effectively separate the active compounds from degradation products formed under stress conditions like acid, alkali, and heat. longdom.orgnih.gov
The optimization of chromatographic conditions is a critical step in developing a robust and reliable HPLC method.
Columns : A variety of reversed-phase columns have been employed for the analysis of Butamirate. These include octadecylsilane (B103800) (C18) columns, octylsilane (B1236092) (C8) columns, and cyanopropyl (CN) columns. researchgate.netpillbuys.comresearchgate.netjocpr.com The choice of column depends on the specific separation requirements, with C18 and C8 columns being common choices for their hydrophobic retention capabilities. researchgate.netresearchgate.netcu.edu.eg Cyanopropyl columns offer different selectivity and have been shown to provide excellent resolution between Butamirate and its hydrolysis product. mdpi.comresearchgate.netrsc.orgdntb.gov.ua
Mobile Phases : The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. mdpi.compillbuys.comresearchgate.net The pH of the buffer is a crucial parameter, with a pH of around 3.4 to 5.4 often used to ensure the proper ionization state of the analytes and achieve good peak shape. researchgate.netpillbuys.com For instance, a mobile phase of acetonitrile and 25 mM potassium dihydrogen phosphate at pH 3.4 provided optimal resolution. In some methods, additives like triethylamine are used as silanol (B1196071) blockers to reduce peak tailing. mdpi.com
Detection Wavelengths : UV detection is the standard for HPLC analysis of Butamirate. The selection of the detection wavelength is based on the UV absorption spectrum of Butamirate. Commonly used wavelengths include 205 nm, 210 nm, 222 nm, 225 nm, and 258 nm. aensiweb.comresearchgate.netlongdom.orgpillbuys.comresearchgate.netnih.govrsc.org A wavelength of 210 nm has been reported to provide high sensitivity for the simultaneous determination of Butamirate and its hydrolysis product. rsc.orgrsc.org
The following table summarizes a range of optimized chromatographic conditions used in the analysis of Butamirate.
| Column Type | Column Details | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Cyanopropyl | Shim-pack (250 mm x 4.6 mm, 5 µm) | Acetonitrile : 25 mM KH₂PO₄, pH 3.4 (40:60, v/v) | Not Specified | 210 | researchgate.netrsc.org |
| C8 | Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm) | Acetonitrile : Sodium lauryl sulphate/H₂SO₄ solution (70:30 v/v) | 1.7 | 205 | researchgate.netlongdom.org |
| C18 | Agilent SB-C18 (50 mm x 4.6 mm, 1.8 µm) | 0.2% Triethylamine buffer (pH 4.8) : Acetonitrile (50:50 v/v) | 0.5 | 222 | researchgate.netpillbuys.com |
| C18 | Promosil C18 (250 mm x 4.6 mm, 5 µm) | 0.05 M Ammonium dihydrogen phosphate (pH 5.4) : Acetonitrile (50:50 v/v) | 1.0 | 222 | researchgate.netpillbuys.com |
| C18 | Agilent Zorbax ODS | Methanol : Acetonitrile : Water (100:75:25, v/v/v), pH 9.8 | 1.0 | 225 | researchgate.netresearchgate.netjocpr.com |
Stability-Indicating Methods for Hydrolysis Products
Spectrophotometric Techniques
UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the determination of Butamirate, although it may lack the same degree of specificity. farmaciajournal.com
Derivative UV spectrophotometry is a useful technique that enhances the resolution of overlapping spectral bands, allowing for the quantification of an analyte in the presence of interfering substances. farmaciajournal.comscispace.com This method has been successfully applied to the determination of Butamirate citrate in pharmaceutical preparations, where excipients might interfere with direct spectrophotometric measurement. nih.gov
A second-derivative UV spectrophotometric method has been developed for the determination of Butamirate citrate and its degradation product, 2-phenyl butyric acid. nih.gov Butamirate citrate can be quantified by measuring the peak amplitude at 260.4 nm, while its degradation product can be determined at 246.7 nm, a wavelength where Butamirate citrate exhibits a zero-crossing point, thereby eliminating interference from the parent drug. scispace.comnih.gov This stability-indicating capability is a significant advantage of the derivative technique. scispace.com
Mass Spectrometry (MS) Applications in Metabolic Studies
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying drug metabolites. omicsonline.org In the study of Butamirate, MS is instrumental in elucidating its metabolic pathways and for conducting pharmacokinetic analyses. nih.govresearchgate.net
Butamirate undergoes hydrolysis in the body to form its two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. mims.comdrogsan.com.tr These metabolites also possess antitussive properties. drogsan.com.tr Further metabolism of 2-phenylbutyric acid occurs through hydroxylation. The elimination of these metabolites is primarily through the kidneys after conjugation with glucuronic acid. drogsan.com.tr
LC-MS/MS has been used to quantify Butamirate metabolites in plasma to evaluate pharmacokinetic and pharmacodynamic relationships. nih.govnih.gov For instance, following oral administration, the maximum plasma concentration (Cmax) of the main metabolite, 2-phenylbutyric acid, can be measured. nih.govdrogsan.com.tr Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
HPLC-MS for Metabolite Profiling and Identification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful and sensitive technique for the identification and profiling of Butamirate and its metabolites. This method combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the precise determination of the molecular weights of the parent drug and its biotransformation products.
In the context of Butamirate, HPLC-MS is instrumental in identifying degradation products formed under various stress conditions, such as acidic and alkaline hydrolysis. For instance, studies have utilized MS to identify the primary degradation product of Butamirate Citrate, which is formed through the hydrolysis of the ester linkage. pillbuys.com This degradation product has been successfully separated and analyzed using HPLC in conjunction with MS. pillbuys.com
The application of LC-MS/MS (tandem mass spectrometry) is particularly valuable for pharmacokinetic studies, enabling the quantification of Butamirate and its active metabolites in biological matrices like plasma. This allows researchers to correlate drug and metabolite concentrations with pharmacological effects, such as cough suppression in animal models.
Method Validation for Analytical Procedures
The validation of analytical methods is a critical process to ensure that the chosen procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are widely followed for the validation of analytical methods for pharmaceuticals like Butamirate. pillbuys.comomicsonline.org The key validation parameters include specificity, selectivity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness. omicsonline.orglongdom.orgresearchgate.net
Specificity and Selectivity
Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pillbuys.com For Butamirate analysis, this is often demonstrated by separating the drug from its degradation products and any excipients present in the pharmaceutical formulation. pillbuys.comnih.gov
Several studies have developed HPLC methods that successfully separate Butamirate Citrate from its primary hydrolysis degradation product. pillbuys.com The use of a diode array detector (DAD) can further enhance selectivity by allowing for peak purity analysis, which confirms that the chromatographic peak of the analyte is not co-eluting with other substances. pillbuys.comresearchgate.net The selectivity of these methods ensures that the quantification of Butamirate is not affected by interfering substances. longdom.orgmdpi.com
Linearity and Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. longdom.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com
For the analysis of Butamirate Citrate, various HPLC methods have demonstrated excellent linearity over specific concentration ranges. The relationship between the peak area and the concentration of Butamirate is typically evaluated by linear regression analysis. longdom.org
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RRLC | 5–150 | Not specified | pillbuys.com |
| HPLC | 1–150 | Not specified | pillbuys.com |
| HPLC | 280-840 | 0.9975 | longdom.org |
| HPLC | 3-15 | >0.999 | researchgate.net |
| Spectrophotometry (BC-MO) | 2.5 - 12.5 | Not specified | farmaciajournal.com |
| Spectrophotometry (BC-BTB) | 4.0 - 20.0 | Not specified | farmaciajournal.com |
| RP-HPLC | 50-150% of expected concentration | Not specified | mdpi.com |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte added to a sample. longdom.orgresearchgate.net Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pillbuys.com It is usually expressed as the relative standard deviation (%RSD).
The accuracy of Butamirate analytical methods is typically assessed by performing recovery studies on spiked placebo samples. longdom.orgnih.gov The precision of the methods is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pillbuys.com
Accuracy and Precision Data for Butamirate Analysis
| Method | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|
| HPLC | 98% - 102% | < 2% (intra- and inter-day) | longdom.org |
| HPLC | 99.78%–100.7% | ≤0.56% | mdpi.com |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pillbuys.comfarmaciajournal.com These limits are crucial for determining the sensitivity of an analytical method.
The LOD and LOQ for Butamirate analysis are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. pillbuys.comcu.edu.eg
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RRLC | 0.119 | 0.399 | pillbuys.com |
| HPLC | 0.052 | 0.157 | pillbuys.com |
| Spectrophotometry (BC-MO) | 0.07 | 0.21 | farmaciajournal.comresearchgate.net |
| Spectrophotometry (BC-BTB) | 0.29 | 0.87 | farmaciajournal.comresearchgate.net |
| LC-MS | 0.05 | 0.1 | nih.gov |
Investigative Research on Butamirate Beyond Antitussive Indications
Neuropharmacological Research on Butamirate's Effects on Respiratory Centers
Butamirate (B195433), (R)- is classified as a centrally acting, non-opioid cough suppressant. haleonhealthpartner-gne.commims.com Its primary mechanism of action involves the direct inhibition of the cough center located in the medulla oblongata, a part of the brainstem. patsnap.compatsnap.comresearchgate.net By acting on these neural structures, Butamirate inhibits the pathways that trigger the cough reflex, leading to a reduction in cough frequency and intensity. patsnap.com Unlike opioid-based antitussives, Butamirate does not cause respiratory depression, a significant factor in its therapeutic profile. patsnap.comresearchgate.net It also possesses non-specific anticholinergic and bronchospasmolytic effects that can aid respiratory function. haleonhealthpartner-gne.com
Modulation of Neural Pathways Involved in Cough Reflex Beyond Medulla
The neural control of the cough reflex is complex, involving sensory inputs and central processing. Afferent nerve fibers from the airways project to the brainstem, specifically the nucleus of the solitary tract and the paratrigeminal nucleus. amegroups.orgamegroups.org While the basic reflex is processed at the brainstem level, ascending pathways connect to higher brain regions, allowing for conscious modulation and behavioral responses to airway irritation. amegroups.orgamegroups.org
Investigation of Non-Cough Related Central Nervous System Effects
Although Butamirate's central activity is primarily targeted at the cough center, some non-cough related effects on the central nervous system (CNS) have been observed. Reports indicate that the use of Butamirate may lead to effects such as drowsiness and dizziness. mims.com
More specific, though rare, CNS adverse effects have also been documented. researchgate.net These can include irritability and lethargy. researchgate.net In one documented case, a patient developed cervical dystonia shortly after the initial administration of butamirate citrate (B86180), with symptoms resolving after treatment with biperiden. researchgate.net These findings suggest that while Butamirate is highly selective, its influence on the central nervous system is not exclusively limited to the neural pathways governing the cough reflex.
Theoretical and Computational Studies on Butamirate
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule, like (R)-butamirate, and a macromolecular target, typically a protein. derpharmachemica.com These methods are fundamental in elucidating the mechanism of action at an atomic level. derpharmachemica.comresearchgate.net
Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. derpharmachemica.com This information is crucial for understanding the strength of the association and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For a centrally acting antitussive like butamirate (B195433), which is thought to act on receptors in the brainstem, docking studies can help identify potential binding sites within these receptors. researchgate.net The process involves several stages, starting with the selection of a model to describe the molecular interactions, followed by the computational simulation of the docking process, and finally, an analysis of the results to determine the most likely binding modes and energies. researchgate.net
The stability of the predicted ligand-protein complex can be further evaluated using molecular dynamics (MD) simulations. frontiersin.org MD simulations provide a dynamic view of the interaction over time, helping to understand the structural and functional relationships of the macromolecule upon ligand binding. frontiersin.org
While specific molecular docking studies for (R)-butamirate are not extensively detailed in the provided results, the general application of these techniques is well-established in drug discovery. derpharmachemica.comresearchgate.netfrontiersin.orgiit.itjbiochemtech.com These computational approaches are invaluable for predicting how (R)-butamirate might interact with its biological targets, guiding further experimental validation.
Binding Site Characterization and Similarity Analysis for Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in both the therapeutic efficacy and adverse effects of medications. nih.govplos.org Binding site characterization and similarity analysis are computational methods used to explore the potential for a drug to exhibit such promiscuous binding. nih.govnih.gov
The elucidation of similarities between the binding sites of different proteins can provide valuable clues for identifying potential off-target effects and for drug repurposing. nih.govnih.gov Even a high degree of shape similarity between binding sites can suggest potential for off-target interactions. nih.gov However, physicochemical similarities within the binding pockets are often considered more indicative of polypharmacology. nih.gov
For (R)-butamirate, analyzing the characteristics of its known or predicted binding sites and comparing them to a database of other protein binding sites could reveal potential secondary targets. This is particularly relevant given that butamirate citrate (B86180) has been associated with various side effects, suggesting it may interact with multiple biological molecules. researchgate.net The ability of a drug to bind to multiple targets is a cornerstone of polypharmacology, which can lead to beneficial synergistic effects or unwanted adverse reactions. nih.gov
Systematic studies have shown a correlation between drug promiscuity and the structural similarity of protein targets and their binding sites. plos.org This suggests that the polypharmacological profile of a drug is often dictated by the structural features of its targets. plos.org
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of a molecule, such as its conformational preferences and electronic structure. mdpi.comiupac.org These calculations provide detailed information about the molecule's geometry, energy, and the distribution of electrons, which are crucial for understanding its reactivity and interactions with biological targets.
Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule. iupac.org For a flexible molecule like (R)-butamirate, which possesses several rotatable bonds, numerous conformations are possible. Quantum chemical methods can be used to calculate the energy of these different conformations, thereby identifying the most stable, low-energy structures. ethz.chmdpi.com This is significant because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target receptor. The potential energy surface of a molecule can be explored to understand the energy barriers between different conformations, indicating how easily the molecule can transition from one shape to another. ethz.chmdpi.com
These calculations can be performed at various levels of theory, with methods like Density Functional Theory (DFT) being commonly employed. mdpi.com The results of these calculations, such as the relative energies of different conformers, provide a theoretical baseline for understanding the molecule's behavior in different environments.
Predictive Models for Pharmacological Activity (e.g., Quantitative Structure-Activity Relationships - QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are powerful tools for predicting the activity of new, untested compounds and for optimizing the structure of existing drugs to enhance their potency or reduce their toxicity. nih.gov
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated. frontiersin.org Finally, a statistical method is used to build a model that correlates these descriptors with the observed biological activity. nih.gov
The predictive power of a QSAR model is rigorously assessed through validation techniques to ensure its reliability. nih.govfrontiersin.org Once validated, these models can be used for virtual screening of large chemical databases to identify potential new drug candidates. nih.gov For (R)-butamirate, a QSAR study could be conducted by analyzing a series of its analogs with varying antitussive activities. This would help to identify the key structural features that are essential for its pharmacological effect. Advanced QSAR methods, such as 3D-QSAR and 4D-QSAR, consider the three-dimensional structure of the molecules and their conformational flexibility, providing a more detailed understanding of the structure-activity relationship. mdpi.comnih.gov
Systems Pharmacology Approaches for Network-Level Understanding
Systems pharmacology offers a holistic perspective on drug action by considering the complex network of interactions within a biological system. nih.govnih.govnumberanalytics.comnumberanalytics.com This approach moves beyond the traditional "one drug, one target" paradigm to embrace the reality that drugs often perturb multiple cellular pathways and networks. numberanalytics.com
By integrating data from various "omics" technologies (e.g., genomics, proteomics), systems pharmacology aims to build comprehensive network models of drug action. nih.gov These networks can represent a variety of biological entities, such as genes, proteins, and metabolites, and the interactions between them. nih.gov Analyzing these networks can help to elucidate the mechanisms underlying both the therapeutic and adverse effects of a drug. nih.govnih.gov
Future Directions and Emerging Research Avenues for R Butamirate
Identification of Novel Molecular Targets
While the primary antitussive activity of butamirate (B195433) is thought to be centrally mediated, potentially involving sigma-1 receptors, emerging research is broadening the scope of its molecular interactions. wikipedia.orgresearchgate.net A significant recent development has been the identification of butamirate's ability to inhibit the growth of glioblastoma (GBM) cells. vulcanchem.comnih.govresearchgate.net This anti-tumor effect is linked to the modulation of the RRAD/STAT3 signaling pathway. vulcanchem.comnih.govresearchgate.net Specifically, butamirate and its analogs have been shown to disrupt the interaction between the Ras-related associated with diabetes (RRAD) GTPase and phosphorylated STAT3, leading to the downregulation of key proteins involved in cancer cell survival and proliferation, such as cyclin D1 and survivin. vulcanchem.comnih.gov Furthermore, treatment with butamirate has been observed to reduce the phosphorylation of EGFR, Akt, and STAT3 in glioblastoma cells. vulcanchem.comnih.govresearchgate.net
Beyond its effects on cancer cells, butamirate is also known to possess non-specific anticholinergic and bronchospasmolytic properties, which suggests interactions with muscarinic acetylcholine (B1216132) receptors and pathways regulating bronchial smooth muscle tone. nih.gov Some evidence also points towards its action on the dextromethorphan-binding site in the medulla oblongata. wikipedia.orgresearchgate.net The exploration of these and other potential molecular targets is a key area of future research, which could unveil new therapeutic applications for (R)-Butamirate.
Advanced Computational Modeling for Receptor Interaction Kinetics
To gain a more precise understanding of how (R)-Butamirate interacts with its molecular targets, researchers are increasingly turning to advanced computational modeling. These in silico techniques, such as molecular docking and dynamics simulations, allow for the detailed investigation of binding affinities and the kinetics of the drug-receptor complex. frontiersin.orgplos.orgfrontiersin.org
For instance, docking simulations have been employed to visualize the selective interactions between butamirate analogs and RRAD. nih.govresearchgate.net These models can help to identify the key amino acid residues involved in the binding process and to predict how structural modifications to the drug molecule might enhance its binding affinity and selectivity. Furthermore, computational models are being used to study the kinetics of receptor binding, providing insights into the rates of association and dissociation of the drug-receptor complex. plos.orgepo.org This information is invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. Theoretical techniques like Density Functional Theory (DFT) are also being used to analyze the chemical descriptors of butamirate to better understand its inhibition mechanisms. researchgate.net
Exploration of Enantiomer-Specific Pharmacological Activities and Therapeutic Advantages of (R)-Butamirate
The stereochemistry of butamirate is a critical factor in its pharmacological activity. The molecule possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. vulcanchem.com Research has indicated that the (R)-enantiomer is crucial for its antitussive activity, with racemization leading to a significant reduction in efficacy. This underscores the importance of studying the enantiomer-specific activities of butamirate to fully understand its therapeutic potential.
Future research will likely focus on a more detailed comparison of the pharmacological profiles of the individual enantiomers. This will involve assessing their respective affinities for various molecular targets, including the sigma-1 receptor, RRAD, and muscarinic receptors. The goal is to determine if the (R)-enantiomer offers a superior therapeutic window, with enhanced efficacy and a more favorable side-effect profile compared to the racemic mixture or the (S)-enantiomer. Such findings could pave the way for the development of an enantiomerically pure formulation of (R)-Butamirate.
Repurposing Investigations for Other Pathological Conditions
The discovery of butamirate's anti-glioblastoma activity has opened up exciting new avenues for drug repurposing. nih.govresearchgate.net High-throughput screening of existing drug libraries has identified butamirate as a potential candidate for cancer therapy. researchgate.net Preclinical studies using glioblastoma xenograft mouse models have demonstrated that intraperitoneal administration of butamirate can significantly suppress tumor growth without causing significant toxicity. nih.gov
The mechanism behind this anti-tumor effect appears to involve the inhibition of the STAT3 transcriptional activity, which is crucial for the survival and growth of many cancer types. nih.govresearchgate.net Given the role of STAT3 in various other malignancies, it is plausible that (R)-Butamirate could have therapeutic potential in other cancers as well. Further investigations into the repurposing of (R)-Butamirate for other pathological conditions, potentially including inflammatory disorders due to its anticholinergic effects, are warranted. nih.gov There is also emerging research into the use of expired butamirate as a corrosion inhibitor, highlighting the diverse potential applications of this compound. researchgate.net
Development of Advanced Preclinical Disease Models for Enhanced Mechanistic Insight
To further elucidate the mechanisms of action of (R)-Butamirate and to test its efficacy in various disease contexts, the development of more sophisticated preclinical models is crucial. While traditional animal models have provided valuable initial data, they may not fully replicate the complexities of human diseases. nih.govmdpi.com
Q & A
Q. What analytical methods are commonly employed for quantifying (R)-Butamirate Citrate in pharmaceutical formulations, and how are they validated?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method for quantifying (R)-Butamirate Citrate, particularly in syrup formulations. A 2021 study developed a gradient RP-HPLC method that simultaneously quantifies (R)-Butamirate Citrate and benzoic acid, validated for selectivity, linearity (R² > 0.999), accuracy (98–102%), precision (RSD < 2%), and robustness . Method validation should follow ICH guidelines, incorporating experimental design (e.g., factorial designs) to assess critical parameters like mobile phase composition, column temperature, and flow rate . Stability-indicating methods must also demonstrate resolution between the drug and degradation products under stress conditions (e.g., heat, acidic/alkaline hydrolysis) .
Q. What is the proposed pharmacological mechanism of (R)-Butamirate as an antitussive, and how does it differ from opioid-based agents?
(R)-Butamirate is a non-opioid antitussive thought to act centrally, though its exact mechanism remains unclear. Unlike opioids, it lacks μ-opioid receptor affinity and instead exhibits non-specific anticholinergic activity, which may contribute to bronchodilation. Animal studies suggest suppression of cough reflexes induced by citric acid or electrical stimulation, but clinical evidence is mixed . Researchers should note that its efficacy in placebo-controlled human trials is controversial; for example, a six-way crossover study found no significant cough suppression compared to placebo, unlike dextromethorphan .
Q. How can researchers design stability studies to evaluate (R)-Butamirate degradation under varying storage conditions?
Stability studies should follow ICH Q1A guidelines, exposing (R)-Butamirate to thermal (40–60°C), photolytic (UV/visible light), and hydrolytic (acidic/alkaline) stress. Use RP-HPLC with photodiode array detection to monitor degradation products, ensuring method specificity via peak purity analysis. A 2019 study resolved (R)-Butamirate from its primary degradation product using a C18 column and methanol-phosphate buffer mobile phase, achieving >2.0 resolution . Quantify degradation kinetics using Arrhenius plots to predict shelf life under standard conditions .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the robustness of HPLC methods for (R)-Butamirate quantification?
A 2021 study employed a fractional factorial design to assess seven HPLC parameters (e.g., column age, mobile phase pH, gradient slope) and identified critical factors affecting retention time and peak symmetry . Researchers should:
- Define critical method variables (e.g., %v/v triethylamine in mobile phase, wavelength).
- Use software like MODDE or JMP to create a design matrix and analyze interactions.
- Validate robustness by testing ±10% variations in critical parameters and applying statistical criteria (e.g., %RSD < 2% for peak area) .
Q. How can conflicting data on (R)-Butamirate’s clinical efficacy be resolved through improved study design?
Contradictions arise from non-placebo-controlled trials (e.g., manufacturer studies comparing (R)-Butamirate to codeine) versus negative placebo-controlled crossover trials . To resolve this:
- Conduct double-blind, placebo-controlled studies with standardized cough challenge models (e.g., capsaicin inhalation).
- Use objective endpoints (e.g., cough frequency via audio recording) and power calculations to ensure adequate sample size.
- Perform meta-analyses of existing data, adjusting for biases in historical trials .
Q. What strategies are effective in identifying and quantifying synthesis-related impurities in (R)-Butamirate?
Key impurities include 2-(2-diethylaminoethoxy)ethanol (Butamirate Impurity A) and oxidative byproducts. Use LC-MS/MS with high-resolution mass spectrometry for structural elucidation. A 2021 study identified impurities via spiking experiments with reference standards and validated specificity using forced degradation . Quantify impurities via threshold-based approaches (e.g., ICH Q3B) and assess toxicological relevance using in silico tools like Derek Nexus .
Q. What considerations are critical when designing preclinical studies to evaluate (R)-Butamirate safety in specific populations (e.g., lactating women)?
Preclinical safety studies should assess placental transfer and milk excretion using radiolabeled (R)-Butamirate in animal models. highlights the lack of human lactation data, necessitating pharmacokinetic studies in rodents to estimate infant exposure. Include histopathological evaluation of maternal and offspring tissues and monitor for anticholinergic side effects (e.g., reduced pup weight gain) .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings against placebo-controlled studies and adjust for historical trial biases (e.g., lack of blinding in older studies) .
- Statistical Rigor : Report exact P-values and confidence intervals; avoid dichotomous "significant/non-significant" claims without context .
- Ethical Compliance : For human studies, adhere to protocols for participant selection and informed consent, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
